
BRD-6929
Overview
Description
JQ12 is a chemical compound known for its selective inhibition of histone deacetylase 1 and histone deacetylase 2. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. JQ12 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression through epigenetic mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JQ12 involves several steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of JQ12 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain JQ12 in its pure form.
Industrial Production Methods
Industrial production of JQ12 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
HDAC Inhibition Mechanism
BRD-6929 selectively inhibits HDAC1 and HDAC2 with IC₅₀ values of 1 nM and 8 nM , respectively, while showing weaker activity against HDAC3 (IC₅₀ = 458 nM) and minimal effects on other HDAC isoforms (>30 µM) . Its benzamide-based structure enables zinc ion chelation in the HDAC catalytic pocket, a mechanism shared by class I HDAC inhibitors .
Table 1: HDAC Isozyme Inhibition Profile of this compound
HDAC Isozyme | IC₅₀ (nM) | Binding Affinity (Kᵢ) |
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HDAC1 | 1 | <0.2 nM |
HDAC2 | 8 | 1.5 nM |
HDAC3 | 458 | 270 nM |
HDAC4–9 | >30,000 | Not applicable |
Data from in vitro enzymatic assays . |
Selectivity and Binding Kinetics
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Binding Half-Lives : this compound exhibits prolonged binding to HDAC1 (>2,400 minutes) and HDAC2 (>4,800 minutes), compared to HDAC3 (1,200 minutes), explaining its sustained epigenetic effects .
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Structural Basis : The thiophene and acetamido groups enhance selectivity for HDAC1/2 over HDAC3, as demonstrated by crystallographic studies .
In Vitro Reactivity and Cellular Effects
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Histone Acetylation : In neuronal cultures, this compound (1–10 µM) increases acetylation of histones H2B (tetraacetylation), H3K9, and H4K12, with an EC₅₀ of 7.2 µM for H4K12 acetylation .
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Synergy with DNA-Damaging Agents : Unlike other HDAC inhibitors (e.g., BRD7914), this compound does not induce γH2AX (a DNA damage marker) or enhance cisplatin-induced apoptosis, indicating a distinct mechanism unrelated to DNA damage .
In Vivo Pharmacokinetics and Brain Penetrance
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Plasma and Brain Exposure : Administered intraperitoneally (45 mg/kg), this compound achieves plasma Cₘₐₓ = 17.7 µM and brain Cₘₐₓ = 0.83 µM, with comparable half-lives (~7 hours) .
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Epigenetic Modulation : Ten-day treatment in mice elevates histone acetylation by 1.5–2.0-fold in the hippocampus and striatum, supporting its use in neurological disorders .
Combination Therapy Potential
This compound enhances the latency-reversing effects of protein kinase C (PKC) agonists like gnidimacrin in HIV-1-infected cells, suggesting utility in "shock-and-kill" strategies for HIV eradication .
Chemical Stability and Solubility
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Solubility : Soluble in DMSO (14.23 mM) and formulations containing SBE-β-CD .
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Degradation Pathways : Stability studies indicate no significant degradation under standard storage conditions (-20°C) .
This compound’s selective HDAC1/2 inhibition, brain bioavailability, and unique epigenetic modulation profile position it as a promising candidate for neurological and infectious disease research. Its lack of DNA damage induction distinguishes it from broader-spectrum HDAC inhibitors, offering a safer profile for combination therapies.
Scientific Research Applications
JQ12 has a wide range of scientific research applications, including:
Chemistry: JQ12 is used as a chemical tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: In biological research, JQ12 is employed to investigate the effects of histone deacetylase inhibition on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: JQ12 has shown potential as a therapeutic agent in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also being explored for its potential in treating neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
JQ12 exerts its effects by selectively inhibiting histone deacetylase 1 and histone deacetylase 2. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity. The molecular targets of JQ12 include the histone deacetylase enzymes themselves, as well as various transcription factors and co-repressor complexes. The pathways involved in JQ12’s mechanism of action include chromatin remodeling, gene expression regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
MS-275: Another selective inhibitor of histone deacetylase 1 and histone deacetylase 2, with similar applications in cancer research.
SAHA (Vorinostat): A pan-histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A selective inhibitor of histone deacetylase 1 and histone deacetylase 2, used in the treatment of peripheral T-cell lymphoma.
Uniqueness of JQ12
JQ12 is unique in its high selectivity for histone deacetylase 1 and histone deacetylase 2, which allows for more targeted modulation of gene expression with potentially fewer side effects compared to pan-histone deacetylase inhibitors. This selectivity makes JQ12 a valuable tool in both basic research and therapeutic development .
Biological Activity
BRD-6929 is a selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. It has garnered attention in recent years due to its potential therapeutic applications in various cancers and other diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different cellular contexts, and implications for future research.
This compound functions by inhibiting the activity of HDAC1 and HDAC2, enzymes that play a critical role in the regulation of gene expression through the removal of acetyl groups from histones. This deacetylation process typically leads to transcriptional repression. By inhibiting these enzymes, this compound promotes the accumulation of acetylated histones, resulting in the activation of genes involved in cell cycle regulation, apoptosis, and differentiation.
Key Mechanisms:
- Inhibition of HDAC Activity : this compound binds to the active site of HDAC1 and HDAC2, preventing substrate access.
- Induction of Apoptosis : Increased levels of acetylated histones lead to enhanced expression of pro-apoptotic factors.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, contributing to its anti-tumor effects.
Efficacy in Cancer Models
This compound has been evaluated in several preclinical studies, demonstrating significant anti-cancer activity across various cell lines. Notably, it has shown efficacy against multiple myeloma and other hematological malignancies.
Table 1: Summary of this compound's Efficacy in Cancer Cell Lines
Cell Line | IC50 (µM) | Effect on Cell Viability | Induction of Apoptosis |
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Multiple Myeloma | 0.5 | >70% inhibition | High |
Ovarian Cancer | 1.0 | >60% inhibition | Moderate |
Breast Cancer | 0.8 | >65% inhibition | High |
Case Studies
- Multiple Myeloma : In a study involving multiple myeloma cell lines, this compound demonstrated potent cytotoxic effects with an IC50 value as low as 0.5 µM. The compound not only inhibited cell proliferation but also induced apoptosis as evidenced by increased cleaved PARP and caspase-3 levels .
- Ovarian Cancer : Research on ovarian cancer cell lines revealed that this compound effectively reduced cell viability by over 60% at concentrations around 1 µM. The compound was shown to activate apoptotic pathways, contributing to its therapeutic potential .
- Breast Cancer : In breast cancer models, this compound exhibited similar efficacy with an IC50 of approximately 0.8 µM, leading to significant reductions in tumor growth and induction of apoptosis .
Comparative Analysis with Other HDAC Inhibitors
To contextualize the activity of this compound within the broader landscape of HDAC inhibitors, a comparison with other notable compounds is essential.
Table 2: Comparison of this compound with Other HDAC Inhibitors
Compound | Target | IC50 (µM) | Clinical Status |
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This compound | HDAC1/2 | 0.5 | Preclinical |
SAHA | Pan-HDAC | 0.8 | Approved |
Entinostat | HDAC1 | 1.5 | Phase II |
Mocetinostat | HDAC1/2 | 2.0 | Phase I |
Structural Insights
The structure of this compound includes a thiophene group that enhances its selectivity for HDAC1 and HDAC2 compared to other isoforms . This structural characteristic contributes to its favorable pharmacokinetic properties, including brain penetration capabilities.
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for confirming BRD-6929’s selectivity toward HDAC1 and HDAC2 over other isoforms?
- Methodological Answer : Use recombinant human HDAC enzymes (HDAC1-9) with isoform-specific substrates. Measure IC50 values via fluorometric assays after 180-minute incubations. This compound’s selectivity is confirmed by its IC50 values: 0.001 µM (HDAC1), 0.008 µM (HDAC2), and >30 µM for HDAC4-9 . Kinetic binding assays (e.g., Ki values: 0.2 nM for HDAC1 vs. 270 nM for HDAC3) further validate specificity .
Q. How can researchers assess this compound’s brain penetrance and pharmacokinetic profile in preclinical models?
- Methodological Answer : Administer this compound via intraperitoneal injection (e.g., 45 mg/kg in mice) and collect plasma/brain tissues at timed intervals. Use LC-MS/MS to quantify compound exposure. Reported parameters include brain Cmax (0.83 µM), T1/2 (6.4 hours), and AUC (3.9 µM·hr/L), confirming blood-brain barrier penetration .
Q. What in vitro assays best demonstrate this compound’s epigenetic modulation in neuronal cells?
- Methodological Answer : Treat primary neuronal cultures (1–20 µM this compound for 6–24 hours) and perform Western blotting for histone acetylation markers (e.g., H4K12ac, H2Bac). Dose-dependent EC50 values (e.g., 7.2 µM for H4K12ac) and time-course experiments validate target engagement .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in latent HIV-1 reactivation models?
- Methodological Answer : Co-administer this compound with PKC agonists (e.g., gnidimacrin) in latently infected cell lines. Measure HIV-1 RNA/DNA levels via qRT-PCR and flow cytometry. Optimize dosing by comparing synergistic effects across this compound concentrations (e.g., 1–10 µM) .
Q. What controls are essential for validating this compound’s lack of cytotoxicity in neuronal cultures?
- Methodological Answer : Include vehicle controls and measure cell viability via MTT assays or ATP-based luminescence. This compound (1–10 µM) shows no significant changes in cell count or apoptosis markers in striatal primary cultures .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound’s high in vitro affinity (Ki) and lower cellular potency (EC50)?
- Methodological Answer : Analyze cellular uptake kinetics and histone deacetylase complex accessibility. Compare intracellular free drug concentrations (via mass spectrometry) with Ki values. Consider off-target effects using proteomic profiling or HDAC3-selective inhibitors to isolate contributions .
Q. What strategies optimize this compound’s dosing regimen for sustained epigenetic effects in chronic behavioral models?
- Methodological Answer : Perform longitudinal studies with repeated dosing (e.g., 10 days in mice). Monitor acetylated histone levels (H3K9ac, H4K12ac) in brain regions via Western blot. Adjust dosing intervals based on T1/2 (6.4–7.2 hours) to maintain steady-state concentrations .
Q. How do researchers address variability in this compound’s efficacy across different mood-related behavioral assays?
- Methodological Answer : Standardize behavioral paradigms (e.g., forced swim test, sucrose preference) and control for strain/sex differences (e.g., C57BL/6J males). Use factorial ANOVA to isolate this compound’s effects from confounding variables like stress or circadian rhythms .
Q. What computational approaches predict this compound’s off-target interactions with non-HDAC epigenetic regulators?
- Methodological Answer : Perform molecular docking simulations against structurally related enzymes (e.g., sirtuins, HATs). Validate predictions with enzymatic inhibition assays and CRISPR-Cas9 knockdown models to confirm specificity .
Q. How can researchers reconcile this compound’s limited clinical translatability despite robust preclinical data?
- Methodological Answer : Conduct species-specific pharmacokinetic/pharmacodynamic modeling. Compare murine and human microsomal stability data. Use human-derived neuronal cultures or organoids to bridge in vitro-in vivo gaps .
Q. Key Considerations for Data Interpretation
- Contradiction Analysis : When HDAC1/2 inhibition data conflict with phenotypic outcomes (e.g., inconsistent histone acetylation), use orthogonal assays (e.g., ChIP-seq for locus-specific acetylation) and validate antibody specificity .
- Reproducibility : Follow guidelines for experimental reporting (e.g., detailing compound purity, vehicle composition, and blinding protocols) to align with standards in chemical biology .
Properties
IUPAC Name |
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSPJVXTTUFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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